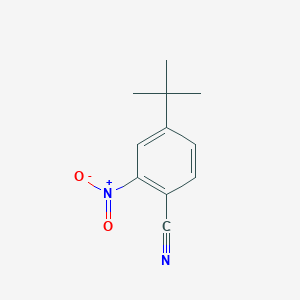

4-Tert-butyl-2-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Tert-butyl-2-nitrobenzonitrile is an organic compound with the molecular formula C11H12N2O2 It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the fourth position and a nitro group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-nitrobenzonitrile typically involves the nitration of 4-tert-butylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration. The general reaction can be represented as follows:

4-tert-butylbenzonitrile+HNO3→this compound+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of catalysts and optimized reaction conditions can improve yield and reduce by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Tert-butyl-2-nitrobenzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium hydroxide for hydrolysis to carboxylic acids, ammonia for conversion to amides.

Major Products:

Reduction: 4-tert-butyl-2-aminobenzonitrile.

Substitution: 4-tert-butyl-2-carboxybenzonitrile, 4-tert-butyl-2-aminobenzamide.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Tert-butyl-2-nitrobenzonitrile serves as a versatile intermediate in organic synthesis. It can participate in various reactions, such as:

- Nitration Reactions: The nitro group can serve as an electrophile in further nitration processes, enhancing the compound's utility in synthesizing more complex molecules.

- Reduction Reactions: The nitro group can be reduced to amines, which are valuable building blocks in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nitration | Electrophilic substitution to introduce additional nitro groups | 4,6-Dinitro derivatives |

| Reduction | Conversion of nitro to amino groups | 4-Tert-butyl-2-aminobenzonitrile |

| Coupling | Formation of biaryl compounds through cross-coupling | Biaryl derivatives |

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry due to its structural features that allow for biological activity. Some studies indicate its efficacy as:

- Antimicrobial Agents: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial potency.

Material Science

In material science, this compound is explored for its role in developing advanced materials:

- Polymer Chemistry: It can be used as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of the resulting materials.

Table 2: Applications in Material Science

| Application Area | Description | Example Use |

|---|---|---|

| Polymer Synthesis | Acts as a monomer or crosslinker | High-performance polymers |

| Coatings | Used in formulations for protective coatings | Durable surface coatings |

Wirkmechanismus

The mechanism of action of 4-Tert-butyl-2-nitrobenzonitrile involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the nitrile group acts as an electrophile, allowing nucleophiles to attack and replace it with other functional groups.

Vergleich Mit ähnlichen Verbindungen

4-Tert-butylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitrobenzonitrile: Lacks the tert-butyl group, affecting its steric properties and reactivity.

Uniqueness: 4-Tert-butyl-2-nitrobenzonitrile is unique due to the presence of both the tert-butyl and nitro groups, which influence its chemical reactivity and potential applications. The tert-butyl group provides steric hindrance, while the nitro group offers electron-withdrawing properties, making this compound versatile in various chemical transformations.

Biologische Aktivität

4-Tert-butyl-2-nitrobenzonitrile is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group and a nitro group, suggests potential interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14N2O2. The presence of both the tert-butyl and nitro groups influences its solubility, stability, and reactivity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular receptors and enzymes. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophiles in biological systems.

1. Antitumor Activity

Several studies have evaluated the antitumor properties of compounds related to this compound. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study reported an IC50 value of approximately 9.4 µM for a related compound against a panel of cancer cell lines, indicating significant cytotoxicity .

2. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest moderate absorption and distribution characteristics typical of small organic molecules. Further studies are necessary to elucidate its metabolism and excretion pathways.

Eigenschaften

IUPAC Name |

4-tert-butyl-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-11(2,3)9-5-4-8(7-12)10(6-9)13(14)15/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPIHRXNDISITA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598746 |

Source

|

| Record name | 4-tert-Butyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-18-6 |

Source

|

| Record name | 4-tert-Butyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.